molecular formula C11H10BrNO2 B2935013 methyl 4-bromo-7-methyl-1H-indole-2-carboxylate CAS No. 187607-80-3

methyl 4-bromo-7-methyl-1H-indole-2-carboxylate

Cat. No.: B2935013
CAS No.: 187607-80-3
M. Wt: 268.11
InChI Key: ZPZULYKSCPWSHO-UHFFFAOYSA-N
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Description

Methyl 4-bromo-7-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of methyl 4-bromo-7-methyl-1H-indole-2-carboxylate typically involves the bromination of 7-methylindole followed by esterification. One common method includes the reaction of 7-methylindole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. The resulting 4-bromo-7-methylindole is then reacted with methyl chloroformate to form the ester .

Chemical Reactions Analysis

Methyl 4-bromo-7-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Methyl 4-bromo-7-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical reactivity and biological activities.

Properties

IUPAC Name

methyl 4-bromo-7-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6-3-4-8(12)7-5-9(11(14)15-2)13-10(6)7/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZULYKSCPWSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C=C(N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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